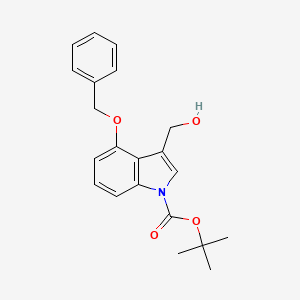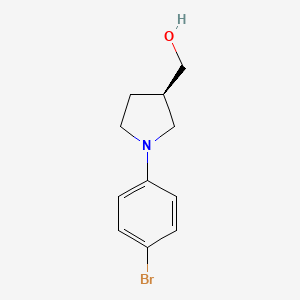
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Vue d'ensemble
Description
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole (BCMT) is a heterocyclic compound that has been widely studied due to its interesting properties and potential applications in various scientific fields. BCMT is a five-membered ring with a nitrogen atom at the center and two halogen atoms (bromine and chlorine) at the periphery. The compound is highly reactive and has been used in a variety of reactions such as substitution, elimination, and nucleophilic addition reactions. BCMT is also known to exhibit remarkable antimicrobial activity, making it a promising candidate for medicinal applications.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Facile Synthesis and Derivative Formation : An efficient one-pot synthesis of related tetrazole compounds like 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights the chemical versatility and adaptability of tetrazole compounds in synthesis processes (Yang et al., 2017).
Novel Synthesis Techniques : Novel synthesis approaches for tetrazole derivatives, as demonstrated in studies of 1-phenyl-1H-tetrazole-5-thiol derivatives, suggest the chemical reactivity and potential for diverse applications of tetrazole compounds (Mekky & Thamir, 2019).
Photophysical and Computational Analysis : A comprehensive study on coumarin-based organic dyes with tetrazole moieties indicates the significance of tetrazole compounds in photonic and electronic device applications (Kumbar et al., 2018).
Biological and Pharmaceutical Applications
Antibacterial Properties : Research on tetrazole-5-thiol derivatives, including studies on their antibacterial properties, reveals the potential of tetrazole compounds in developing new antibacterial agents (Mekky & Thamir, 2019).
Application in Synthesis of Pharmaceutically Active Compounds : Investigations into the synthesis of 1-carbamoyl-1-phenylureas using tetrazole-based catalysts suggest the role of tetrazole compounds in pharmaceutical manufacturing (Nasrollahzadeh et al., 2018).
Material Science and Industrial Applications
Electronic and Optical Device Relevance : Studies on the synthesis of novel coumarin pyrazoline moieties combined with tetrazoles, and their application in photonic and electronic devices, highlight the utility of tetrazole compounds in advanced material science (Kumbar et al., 2018).
Structural Analysis in Material Science : X-ray crystallography studies of tetrazole derivatives, including solvated bisimidazole derivatives, provide insights into the structural applications of tetrazole compounds in material science (Felsmann et al., 2012).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARANGMNWQXXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
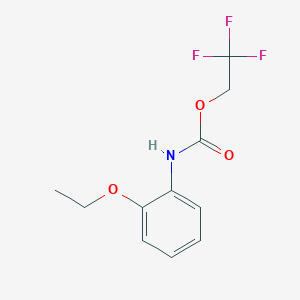


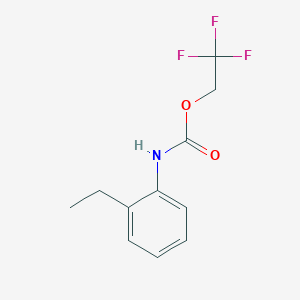
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
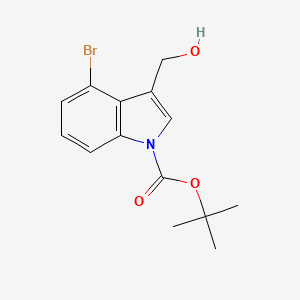
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

